4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is an organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a methoxypyridazinyl group. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety protocols and waste management practices are strictly followed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities and exhibit diverse biological activities.
Sulfonamide Compounds: Other sulfonamide-based compounds are known for their antimicrobial and therapeutic properties.
Uniqueness
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRXTFVAFSZMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.